molecular formula C24H25NO4 B2507772 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2243503-28-6

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2507772
CAS No.: 2243503-28-6
M. Wt: 391.467
InChI Key: UIMYSDSOFVQEBT-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid (CAS: 2580251-18-7) is a spirocyclic compound featuring a 6-azaspiro[3.5]nonane core. The molecule is functionalized with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the 6-position and a carboxylic acid at the 7-position . Its molecular formula is C₂₄H₂₅NO₄, with a molecular weight of 391.47 g/mol . The Fmoc group is base-labile, commonly used in peptide synthesis, while the carboxylic acid provides a reactive site for conjugation or further derivatization.

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)21-10-13-24(11-5-12-24)15-25(21)23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMYSDSOFVQEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the Fmoc group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amine group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed under basic conditions, revealing a reactive amine group that can participate in further chemical reactions. This property makes it a valuable tool in peptide synthesis and other applications.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Comparable Spiro Compounds
Compound Name Spiro Ring System Key Functional Groups CAS/Ref.
6-(Fmoc)-6-azaspiro[3.5]nonane-7-carboxylic acid [3.5]nonane Fmoc, carboxylic acid 2580251-18-7
1-(Fmoc)-6-oxo-1,7-diazaspiro[4.4]nonane-7-acetic acid [4.4]nonane Fmoc, oxo, acetic acid EBD2714214
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5]decane Benzothiazolyl, dione, dimethylamino
7-Azaspiro[3.5]nonane-7-carboxylic acid (Boc-protected) [3.5]nonane Boc, carboxylic acid 147611-04-9
6-Oxaspiro[3.5]nonan-7-ylmethanamine hydrochloride [3.5]nonane Oxa-aza spiro, methanamine (HCl salt) EN300-384673
Key Observations :
  • Spiro Ring Size: The target compound’s [3.5]nonane system provides distinct conformational rigidity compared to larger spiro systems (e.g., [4.5]decane in ), which may influence binding interactions in biological systems .
  • Functional Groups : The Fmoc and carboxylic acid combination is unique to the target compound. In contrast, analogs like 147611-04-9 use tert-butoxycarbonyl (Boc) protection, which is acid-labile, offering orthogonal protection strategies .
  • Reactivity : The carboxylic acid in the target compound enables conjugation via amide or ester bonds, whereas oxo or dione groups (e.g., in and ) limit such reactivity .
Key Observations :
  • Synthesis : The target compound’s synthesis likely involves Fmoc protection of a preformed spirocyclic amine, whereas ’s compounds require multi-step condensation and cyclization .
  • Spectroscopy : The Fmoc group’s aromatic protons (δ 7.2–7.8 ppm in ¹H-NMR) and carbonyl stretches (~1720 cm⁻¹ in IR) are consistent across analogs .
Table 3: Stability and Functional Performance
Compound Name Stability Profile Applications Ref.
6-(Fmoc)-6-azaspiro[3.5]nonane-7-carboxylic acid Base-sensitive (Fmoc cleavage) Solid-phase peptide synthesis
7-Azaspiro[3.5]nonane-7-carboxylic acid (Boc-protected) Acid-sensitive (Boc cleavage) Medicinal chemistry intermediates
6-Oxaspiro[3.5]nonan-7-ylmethanamine hydrochloride Hygroscopic (HCl salt) Pharmaceutical salt forms
Key Observations :
  • Stability : The Fmoc group in the target compound requires avoidance of basic conditions, whereas Boc-protected analogs () are stable under basic conditions but cleaved by acids .
  • Applications : The carboxylic acid in the target compound facilitates its use in bioconjugation, while ’s carboxamide derivatives (e.g., EP 4 374 877 A2) are tailored for kinase inhibition .

Biological Activity

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which is significant in medicinal chemistry. This compound exhibits potential biological activity, particularly in modulating enzyme activities and receptor functions, making it a candidate for drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₃₁H₃₃N₃O₄, with a molecular weight of approximately 493.6 g/mol. The presence of functional groups such as the carboxylic acid and hydroxyl group enhances its reactivity and interaction with biological targets.

Research indicates that the compound can interact with specific biological receptors and enzymes, facilitating hydrogen bonding and electrostatic interactions crucial for its biological efficacy. Its structural features allow it to engage in specific binding interactions, which are critical for understanding its mechanism of action in biological systems.

Enzyme Modulation

Studies have shown that this compound can modulate the activity of various enzymes involved in metabolic pathways. For instance, it has been reported to act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially offering therapeutic benefits in pain management and inflammation control.

Receptor Interaction

The compound has also been studied for its interaction with chemokine receptors, specifically CCR3 and CCR5. These receptors are implicated in various inflammatory responses and diseases such as HIV/AIDS. By modulating these receptors, the compound may help in developing treatments for conditions related to immune response and viral infections.

Case Studies

  • Inhibition of FAAH : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant inhibition of FAAH activity, highlighting its potential as a therapeutic agent for pain relief.
  • Chemokine Receptor Modulation : Another research article indicated that this compound could effectively modulate CCR3 and CCR5 receptor activities, suggesting its application in treating HIV-related conditions and other inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
6-Azaspiro[3.4]octane-2-carboxylic AcidLacks fluorenyl groupSimpler structure, lower molecular weight
6-(Fluoren-9-yl)carboxylic AcidContains fluorenyl but no spirocyclic structureMore straightforward synthesis
1-Azabicyclo[2.2.2]octane DerivativesDifferent bicyclic structurePotentially different pharmacological profiles

This table illustrates how the unique spirocyclic nature of this compound contributes to its distinctive biological activity.

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